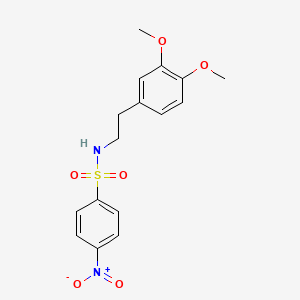
4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-2,2,2,2’,6’-pentafluoroacetophenone is a chemical compound with the CAS Number: 1208074-78-5 . Its IUPAC name is 1-(4-bromo-2,6-difluorophenyl)-2,2,2-trifluoroethanone . It has a molecular weight of 289 and is typically stored at ambient temperature . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 4’-Bromo-2,2,2,2’,6’-pentafluoroacetophenone is 1S/C8H2BrF5O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
4’-Bromo-2,2,2,2’,6’-pentafluoroacetophenone is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Derivatization in High-Performance Liquid Chromatography
4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone, along with similar compounds, is used in the derivatization of carboxylic acids to enhance their detection in high-performance liquid chromatography (HPLC). This process allows for the spectrophotometric detection of carboxylic acid derivatives, facilitating the analysis of mono-, di-, and tricarboxylic, as well as sterically hindered carboxylic acids, with improved efficiency and sensitivity (Ingalls, Minkler, Hoppel, & Nordlander, 1984).
Synthesis of Lipoflavonoids
Another application involves the synthesis of 4'-alkyl-2'-hydroxyacetophenones via Suzuki cross-coupling reactions, utilizing 4'-bromo-2'-hydroxyacetophenone. These synthesized compounds are key intermediates for further synthesis of lipoflavonoids, which are hypothesized to have superior biological effects due to increased bioavailability, attributed to their enhanced incorporation into lipid bilayer membranes compared to flavonoids (Pouget, Trouillas, Gueye, Champavier, Laurent, Duroux, Sol, & Fagnère, 2013).
Enhancement of Organic Synthesis
The compound is also pivotal in the enhancement of organic synthesis processes. For instance, its derivatives have been employed in metal-catalyzed cross-coupling reactions to synthesize compounds like 4'-nonafluorobutylacetophenone. These reactions are optimized by adjusting variables such as metal catalysts, ligands, and solvents to achieve higher yields and product purity, demonstrating the compound's versatility in facilitating complex organic synthesis (Ceretta, Zaggia, Conte, & Améduri, 2012).
Spectroscopic Property Alteration
Research has also explored the impact of biofield energy treatment on 4-bromoacetophenone, a compound closely related to 4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone, highlighting significant effects on its physical, thermal, and spectral properties. Such studies suggest potential avenues for altering the properties of chemical compounds through non-traditional methods, thereby expanding their application scope in scientific research (Trivedi et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302+H312+H332;H315;H319;H335 , which warn of harm to the eyes and respiratory system, skin irritation, and specific target organ toxicity. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF5O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUKINAWWPPFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone](/img/structure/B2673749.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2673751.png)

![6-chloro-N-[(2-hydroxyphenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2673753.png)

![3,9-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2673757.png)
![1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2673759.png)
![1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2673762.png)

![N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2673765.png)